An In-depth Technical Guide to 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
An In-depth Technical Guide to 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Pivotal Scaffold in Modern Medicinal Chemistry
7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a substituted deazapurine, has emerged as a cornerstone intermediate in the synthesis of targeted therapeutics. Its rigid, bicyclic core, featuring a pyrrole ring fused to a pyrimidine, offers a versatile scaffold for the development of potent and selective inhibitors of various protein kinases. The strategic placement of a chloro atom at the 4-position provides a reactive handle for nucleophilic substitution, while the benzyl group at the 7-position modulates solubility and can engage in crucial interactions within the ATP-binding pocket of target enzymes.
This guide provides a comprehensive overview of the synthesis, properties, and applications of this key intermediate, with a focus on its role in the development of next-generation kinase inhibitors. The primary Chemical Abstracts Service (CAS) number for this compound is 16019-34-4 .[1][2][3][4][5] An alternative CAS number, 872706-14-4, is also cited in some commercial sources.[6]
Chemical and Physical Properties
The physicochemical properties of 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine are critical for its handling, reaction optimization, and role in drug design. Below is a summary of its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 16019-34-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₀ClN₃ | [1] |
| Molecular Weight | 243.69 g/mol | N/A |
| Appearance | White to yellow solid | [1] |
| Purity | Typically ≥95% | [1][4] |
| Solubility | Soluble in organic solvents such as DMSO, ethyl acetate, and methanol.[7] Sparingly soluble in water. | N/A |
| Storage Temperature | 2-8°C under an inert atmosphere | [1] |
| InChI Key | KMWWCJXJJNHTQL-UHFFFAOYSA-N | [1] |
Synthesis of 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Step-by-Step Protocol
The synthesis of 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is typically achieved through the N-benzylation of the readily available starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The following protocol is a representative procedure.
Experimental Protocol: N-Benzylation
Objective: To synthesize 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
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4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Benzyl bromide
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Potassium carbonate (K₂CO₃) or a similar base
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Anhydrous acetonitrile (CH₃CN) or another suitable aprotic solvent
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Methanol (for workup)
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Water
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Hexanes
Procedure:
-
To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (3.0 equivalents).
-
To this stirred suspension, add benzyl bromide (1.2 equivalents).
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Allow the resulting mixture to stir at room temperature for approximately 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Suspend the residue in methanol and pour it into stirring water.
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Collect the resulting precipitate by filtration.
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Wash the solid with water and then with hexanes.
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Dry the product in vacuo to yield 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the starting material and product, which are sensitive to moisture.
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Base: Potassium carbonate acts as a base to deprotonate the pyrrole nitrogen, facilitating the nucleophilic attack on the benzyl bromide.
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Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants to a sufficient extent and does not interfere with the reaction.
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Workup: The precipitation in water followed by washing with hexanes is an effective method to remove inorganic salts and unreacted benzyl bromide, yielding a product of high purity.
Synthesis Workflow Diagram
Caption: Synthetic route to 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Applications in Drug Discovery and Development
The primary application of 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is as a key intermediate in the synthesis of kinase inhibitors.[8][9][10] The pyrrolo[2,3-d]pyrimidine core mimics the purine structure of ATP, allowing it to bind to the ATP-binding site of kinases. The benzyl group can be tailored to occupy hydrophobic pockets within the kinase domain, enhancing potency and selectivity. The reactive 4-chloro position is a versatile point for diversification, allowing for the introduction of various amine-containing side chains through nucleophilic aromatic substitution (SNAᵣ) reactions.
Role as a Kinase Inhibitor Intermediate
Numerous studies have demonstrated that substituting the 4-chloro group with different amines leads to potent inhibitors of a wide range of kinases, including:
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Receptor Tyrosine Kinases (RTKs): Such as VEGFR, PDGFR, and EGFR, which are crucial targets in oncology.[8]
-
Non-receptor Tyrosine Kinases: Including members of the JAK family, which are implicated in inflammatory diseases.
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Serine/Threonine Kinases: Such as PAK4, which is overexpressed in various cancers.
The general scheme for the synthesis of kinase inhibitors from 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves the displacement of the 4-chloro group with a suitable amine.
Illustrative Downstream Reaction: Suzuki Coupling
Beyond amination, the 4-chloro position can also be functionalized using cross-coupling reactions. The following is a representative protocol for a Suzuki coupling reaction.
Objective: To introduce an aryl or heteroaryl group at the 4-position of the 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.
Materials:
-
7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Aryl or heteroaryl boronic acid or boronate ester
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
In a reaction vessel, combine 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent), the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2.0-3.0 equivalents).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway Context
The kinase inhibitors synthesized from 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine often target key nodes in cellular signaling pathways that are dysregulated in diseases like cancer.
Sources
- 1. 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d] pyrimidine | 16019-34-4 [sigmaaldrich.com]
- 2. 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d] pyrimidine,16019-34-4-FDC Chemical-FDC Chemical [fdc-chemical.com]
- 3. 16019-34-4 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine AKSci 7739CV [aksci.com]
- 4. 7-BENZYL-4-CHLORO-7H-PYRROLO[2,3-D] PYRIMIDINE [acrospharma.co.kr]
- 5. chemicalbook.com [chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. lookchem.com [lookchem.com]
- 8. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
